Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate is a chemical compound belonging to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a tert-butyl group attached to the carboxylate moiety, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate thiazolidine precursor. The tert-butyl group is typically introduced using tert-butanol under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Thiazolidine derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding. Medicine: Research has explored the use of thiazolidine derivatives in drug development, particularly for their anti-inflammatory and antioxidant properties. Industry: The compound can be used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2,2,5,5-tetramethyl-1,3-oxazolidine-4-carboxylate: Similar structure but with an oxygen atom instead of sulfur.
Tert-butyl 2,2,5,5-tetramethyl-1,3-pyrazolidine-4-carboxylate: Contains a nitrogen atom in the ring structure.
Uniqueness: The presence of the sulfur atom in tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate gives it distinct chemical properties compared to its oxygen- or nitrogen-containing analogs. This can affect its reactivity, stability, and biological activity.
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to make it an area of interest for chemists and researchers alike.
Properties
IUPAC Name |
tert-butyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-10(2,3)15-9(14)8-11(4,5)16-12(6,7)13-8/h8,13H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCURUHHVDGHUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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